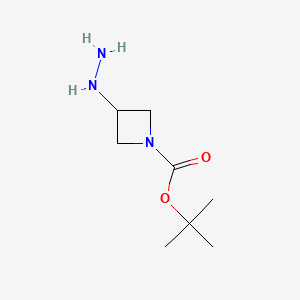

Tert-butyl 3-hydrazinylazetidine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-hydrazinylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-4-6(5-11)10-9/h6,10H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJXIYNLVGSAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212663 | |

| Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235407-01-8 | |

| Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235407-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 3-hydrazinylazetidine-1-carboxylate synthesis route

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-Hydrazinylazetidine-1-carboxylate

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional exit vector for substituents, enabling novel interactions with biological targets that are often inaccessible with more traditional five- or six-membered rings. Among functionalized azetidines, this compound is a particularly valuable building block. The presence of a protected primary amine (the Boc group) and a reactive hydrazine moiety makes it a versatile synthon for introducing the azetidine core into a wide array of complex molecules, including inhibitors, receptor antagonists, and other pharmacologically active agents.

This guide provides a comprehensive overview of a robust and field-proven synthetic route to this key intermediate, detailing not only the "how" but also the critical "why" behind each procedural step. The methodologies described are designed to be reproducible, scalable, and grounded in established chemical principles.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key chemical bonds, we can identify plausible precursors and formulate a forward-thinking synthetic strategy. The primary disconnection for our target molecule is at the Carbon-Nitrogen bond of the hydrazine group, suggesting a reductive amination or related pathway from a ketone precursor.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Route: From Alcohol to Hydrazine

The most reliable and widely adopted route commences with the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The strategy involves a two-stage process: oxidation of the alcohol to the key ketone intermediate, followed by a two-step reductive hydrazination sequence.

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

The pivotal step in this synthesis is the efficient oxidation of the secondary alcohol. While various methods exist (e.g., Swern, Dess-Martin), a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is highly effective, scalable, and avoids heavy metals.[1]

Principle: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst. It is first oxidized by the stoichiometric oxidant (NaOCl) to the highly reactive N-oxoammonium ion. This species is the true oxidizing agent that converts the alcohol to a ketone, regenerating TEMPO in the process and allowing it to re-enter the catalytic cycle.

Detailed Experimental Protocol:

-

Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), TEMPO (0.02 eq), and potassium bromide (0.1 eq) in dichloromethane (DCM, ~10 mL/g of alcohol).

-

Cooling: Cool the mixture to 0 °C using an ice-water bath.

-

Oxidant Addition: Prepare a solution of sodium bicarbonate (1.5 eq) in aqueous sodium hypochlorite (~12%, 1.2 eq). Add this solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

-

Scientist's Note: The bicarbonate buffer is crucial to maintain a slightly basic pH (around 8-9), which is optimal for the TEMPO catalytic cycle and minimizes side reactions. Vigorous stirring is essential due to the biphasic nature of the reaction.

-

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate/Hexane eluent). The reaction is typically complete within 1-2 hours.

-

Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) until the yellow color of the mixture dissipates.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography to yield N-Boc-3-azetidinone as a white to off-white solid.

Stage 2: Reductive Hydrazination

This stage is performed in a two-step sequence: formation of the hydrazone followed by its immediate reduction. This approach prevents the isolation of the potentially unstable hydrazone intermediate.

Step 2A: Hydrazone Formation

Principle: The ketone carbonyl is electrophilic and readily attacked by the nucleophilic hydrazine. This condensation reaction eliminates a molecule of water to form the C=N double bond of the hydrazone. The reaction is typically acid-catalyzed, but the inherent reactivity of hydrazine is often sufficient.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) from Stage 1 in absolute ethanol (~15 mL/g).

-

Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Scientist's Note: A slight excess of hydrazine is used to drive the equilibrium towards the hydrazone product. Anhydrous conditions are preferred but not strictly necessary when using a large excess of hydrazine hydrate. Ethanol is an excellent solvent as it solubilizes both reactants and is compatible with the subsequent reduction step.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting ketone. The formation of the more polar hydrazone spot should be evident. Do not isolate the crude hydrazone. Proceed directly to the reduction step.

Step 2B: Hydrazone Reduction to Hydrazine

Principle: The C=N bond of the hydrazone can be selectively reduced to a C-N single bond using a mild hydride reducing agent like sodium borohydride (NaBH₄). The hydride attacks the electrophilic carbon of the imine-like bond.

Detailed Experimental Protocol:

-

Cooling: Cool the ethanolic solution containing the crude hydrazone from the previous step to 0 °C in an ice-water bath.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Scientist's Note: Sodium borohydride is a safe and effective reducing agent for hydrazones, offering excellent chemoselectivity over the tert-butyl carbamate (Boc) protecting group.[2][3] The reaction is performed in a protic solvent like methanol or ethanol, which also serves to protonate the nitrogen atom after hydride delivery.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

-

Quenching & Workup: Carefully cool the mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of water until gas evolution ceases.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oil can be purified by silica gel chromatography (using a gradient elution, e.g., from 5% to 15% methanol in DCM) to afford this compound as a stable oil or low-melting solid.

Alternative Synthetic Approaches

| Method | Precursor | Key Transformation | Advantages | Disadvantages |

| Primary Route | tert-Butyl 3-oxoazetidine-1-carboxylate | Reductive Hydrazination | High-yielding, reliable, scalable. | Requires synthesis of the ketone precursor. |

| Nucleophilic Substitution | tert-Butyl 3-mesyloxyazetidine-1-carboxylate | SN2 displacement with hydrazine | Potentially fewer steps if starting from the alcohol. | Mesylate can be unstable; risk of elimination side products. |

| Mitsunobu Reaction | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Reaction with a protected hydrazine (e.g., Boc-NHNH-Boc) under Mitsunobu conditions | Inversion of stereochemistry is possible. | Stoichiometric phosphine waste; purification can be challenging. |

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. National Institutes of Health (NIH). Available at: [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

-

Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. ResearchGate. Available at: [Link]

-

A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-hydrazinylazetidine-1-carboxylate: A Key Building Block for Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl 3-hydrazinylazetidine-1-carboxylate. As a valued building block in medicinal chemistry, this compound offers a unique scaffold for the development of novel therapeutics. This document serves as a technical resource for scientists engaged in pharmaceutical research and development, offering insights into its handling, reactivity, and incorporation into complex molecular architectures.

Compound Overview

This compound, a bifunctional molecule, incorporates a reactive hydrazine moiety and a Boc-protected azetidine ring. This structure is of significant interest in medicinal chemistry as the azetidine ring is a sought-after bioisostere for other saturated heterocycles, often imparting improved physicochemical properties such as solubility to drug candidates. The hydrazine group serves as a versatile handle for the construction of various heterocyclic systems and for linking molecular fragments.

Molecular Structure:

Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N₃O₂ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 1235407-01-8 | [1] |

| Topological Polar Surface Area (TPSA) | 67.59 Ų | [1] |

| logP (computed) | 0.069 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage | -20°C, stored under nitrogen | [1] |

Synthesis and Purification

The synthesis of this compound typically proceeds from the corresponding ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate. The general strategy involves the formation of a hydrazone followed by reduction.

Synthesis of the Precursor: tert-Butyl 3-oxoazetidine-1-carboxylate

The synthesis of the ketone precursor is a critical first step. A common and efficient method involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. Several oxidation protocols can be employed, including Swern oxidation or using reagents like Dess-Martin periodinane. A greener approach utilizing a TEMPO-catalyzed oxidation has also been reported.[2]

Workflow for Precursor Synthesis:

General workflow for the synthesis of the ketone precursor.

Synthesis of this compound

The conversion of the ketone to the hydrazine can be achieved through reductive amination. This involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with hydrazine, followed by reduction of the resulting hydrazone.

Experimental Protocol: Reductive Amination

-

Hydrazone Formation: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol, add hydrazine hydrate (1.1-1.5 equivalents) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: Once the hydrazone formation is complete, the reaction mixture is cooled to 0°C, and a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise. The reaction is stirred until the reduction is complete.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Workflow for Final Product Synthesis:

General workflow for the synthesis of the final product.

Spectroscopic Characterization

While a full experimental dataset for the target molecule is not publicly available, predicted mass spectrometry data for the hydrochloride salt provides some insight into its characterization.

Predicted Mass Spectrometry Data (for Hydrochloride Salt):

| Adduct | m/z |

| [M+H]⁺ | 188.13936 |

| [M+Na]⁺ | 210.12130 |

| [M-H]⁻ | 186.12480 |

| [M+NH₄]⁺ | 205.16590 |

| [M+K]⁺ | 226.09524 |

Data from PubChemLite for this compound hydrochloride.[2]

Reactivity and Stability

The reactivity of this compound is dictated by the nucleophilic nature of the terminal amino group of the hydrazine moiety and the stability of the Boc protecting group.

-

Reactivity of the Hydrazine Moiety: The -NH₂ group is a potent nucleophile and readily reacts with electrophiles. A common reaction is the formation of hydrazones with aldehydes and ketones. This reactivity is fundamental to its use as a building block for constructing larger molecules.

-

Stability of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments. It is, however, readily cleaved under acidic conditions, allowing for the selective deprotection of the azetidine nitrogen when required.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutically active compounds. The azetidine ring can enhance drug-like properties, and the hydrazine functionality provides a versatile point for chemical elaboration.

While specific examples of its direct use in marketed drugs are not widely documented, its structural motifs are present in various therapeutic agents. For instance, the related precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[3] This highlights the importance of the azetidine core in modern drug design. The hydrazinylazetidine derivative is a logical next-generation building block for the synthesis of novel kinase inhibitors and other targeted therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Storage: The compound should be stored at -20°C under a nitrogen atmosphere to prevent degradation.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Hazards: While specific toxicity data is limited, related hydrazine compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its combination of a bioisosteric azetidine ring and a reactive hydrazine moiety provides a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in drug discovery programs. Further experimental investigation into its properties will undoubtedly expand its application in the development of next-generation therapeutics.

References

-

PubChem. This compound. [Link]

-

PubChemLite. This compound hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

-

Li, P., Wang, L., Zhang, Y., & Wang, J. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 127. [Link]

Sources

structure elucidation of tert-butyl 3-hydrazinylazetidine-1-carboxylate

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-Hydrazinylazetidine-1-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Imperative of Unambiguous Structure Elucidaion in Drug Discovery

In the landscape of modern drug discovery and development, the azetidine motif has emerged as a privileged scaffold.[1][2] Its unique three-dimensional structure, a consequence of its inherent ring strain, offers novel exit vectors for molecular exploration, often leading to compounds with improved physicochemical properties and biological activity.[1][3] this compound is a key building block in this arena, providing a reactive handle—the hydrazine group—for the synthesis of a diverse array of more complex molecules. The absolute certainty of its molecular structure is therefore not merely an academic exercise but a foundational prerequisite for its successful application in medicinal chemistry.

This technical guide provides a comprehensive, multi-technique approach to the definitive . It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols but a logical framework for obtaining and interpreting analytical data to arrive at an unassailable structural assignment.

Molecular Overview and Predicted Properties

Before embarking on an analytical journey, it is crucial to have a theoretical understanding of the target molecule.

Molecular Formula: C₈H₁₇N₃O₂[4] Molecular Weight: 187.24 g/mol [4] Structure:

Caption: Predicted structure of this compound.

This structure comprises a central four-membered azetidine ring, protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. A hydrazine moiety is attached at the 3-position of the azetidine ring. This combination of functionalities will give rise to a unique spectroscopic fingerprint.

The Analytical Workflow: A Symphony of Techniques

The elucidation of a molecular structure is akin to solving a complex puzzle. No single piece of information is sufficient; rather, it is the congruence of data from multiple, orthogonal analytical techniques that provides irrefutable proof. Our workflow is designed to be a self-validating system, where the results from each experiment corroborate and build upon the others.

Caption: The integrated analytical workflow for structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry (MS) is the first port of call in any structure elucidation workflow. It provides the most direct evidence of the molecular weight and, with high-resolution instruments, the elemental composition. For a molecule like this compound, which contains multiple nitrogen atoms, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode. The basic nitrogen atoms of the azetidine and hydrazine moieties are readily protonated.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Expected Data and Interpretation

The primary ion expected is the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z | Observed m/z (Expected) |

| [C₈H₁₇N₃O₂ + H]⁺ | 188.1399 | ~188.1400 |

The observation of an ion with a high-resolution mass corresponding to the calculated value for the protonated molecule provides strong evidence for the elemental composition. The presence of the Boc group may also lead to a characteristic fragment ion corresponding to the loss of tert-butyl ([M-56+H]⁺) or isobutylene ([M-56]⁺).

Infrared Spectroscopy: Fingerprinting the Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and a molecule's IR spectrum is a unique fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will be a superposition of the vibrational modes of the azetidine ring, the Boc protecting group, and the hydrazine moiety.

| Functional Group | Expected Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3350-3250 (two bands for -NH₂) |

| C-H (Aliphatic) | Stretching | 2980-2850 |

| C=O (Carbamate) | Stretching | ~1690 |

| N-H (Hydrazine) | Bending | 1650-1580 |

| C-N (Azetidine) | Stretching | 1250-1020 |

The presence of a strong absorption band around 1690 cm⁻¹ is indicative of the carbonyl group of the Boc protector.[5] The characteristic N-H stretching and bending vibrations will confirm the presence of the hydrazine group.[6][7]

Nuclear Magnetic Resonance Spectroscopy: The Architectural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms and their connectivity. For this compound, a suite of NMR experiments is required for a complete structural assignment.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds.

-

Predicted ¹H NMR Data and Interpretation (in CDCl₃)

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration | Rationale |

| -C(CH ₃)₃ | singlet | ~1.45 | 9H | Characteristic signal for the tert-butyl group of the Boc protector.[8] |

| -NH -NH ₂ | broad singlet | variable | 3H | Exchangeable protons of the hydrazine group. |

| Azetidine CH ₂ | multiplet | ~3.8-4.2 | 4H | Protons on the azetidine ring adjacent to the nitrogen. |

| Azetidine CH | multiplet | ~3.5-3.9 | 1H | Proton at the 3-position of the azetidine ring. |

Predicted ¹³C NMR Data and Interpretation (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| -C (CH₃)₃ | ~28.5 | Methyl carbons of the tert-butyl group.[8] |

| Azetidine C H₂ | ~50-60 | Carbons of the azetidine ring. |

| Azetidine C H | ~45-55 | Carbon at the 3-position of the azetidine ring. |

| -C (CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group. |

| C =O | ~156 | Carbonyl carbon of the Boc group. |

The Power of 2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR reveals how they are assembled.

Caption: Integration of 2D NMR data for complete structural assignment.

-

COSY: Will show correlations between the protons on the azetidine ring, confirming their adjacent relationships.

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal in the azetidine ring.

-

HMBC: This is the key experiment for confirming the overall structure. We expect to see correlations from the tert-butyl protons to the quaternary carbon of the Boc group and the carbonyl carbon. Crucially, correlations from the azetidine protons to the carbonyl carbon will confirm the N-Boc protection. Correlations between the proton at the 3-position of the azetidine ring and the adjacent ring carbons will solidify the azetidine structure.

Conclusion: A Self-Validating Structural Proof

The is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the elemental composition. Infrared spectroscopy provides evidence for the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the unambiguous architectural blueprint of the molecule. Each piece of data serves as an internal validation for the others, leading to a definitive and trustworthy structural assignment. This rigorous approach is essential for ensuring the quality and reliability of this important chemical building block in the advancement of drug discovery programs.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- tert-Butyl 3-hydrazinylazetidine-1-carboxyl

- Hydrazine Spectra. SpectraBase.

- Azetidine Synthesis. Organic Chemistry Portal.

- Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- Structure of azetidine‐containing compounds found in nature.

- An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of qu

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH.

- High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

- Synthesis and Characterization of Hydrazine Deriv

- t-Butyl group towers over other 1H resonances. ACD/Labs.

- Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

A Technical Guide to the Spectral Analysis of tert-butyl 3-hydrazinylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 3-hydrazinylazetidine-1-carboxylate (CAS No. 1235407-01-8) is a valuable heterocyclic building block in medicinal chemistry, prized for its strained azetidine ring and the reactive hydrazine moiety.[1][2] This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this paper will establish a robust, theoretically grounded interpretation based on the analysis of its functional groups and by drawing comparisons with structurally related compounds.

Molecular Structure and its Spectroscopic Implications

The structure of this compound features a Boc-protected azetidine ring with a hydrazine substituent. This unique combination of a strained four-membered ring, a bulky tert-butyl group, a carbamate linkage, and a nucleophilic hydrazine group gives rise to a distinct spectroscopic fingerprint. Understanding the contribution of each component is key to interpreting its spectral data.

Molecular Structure Breakdown

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use electrospray ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion and other adducts.

Conclusion

The spectral characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data based on the compound's molecular structure. These predictions serve as a valuable reference for researchers working with this compound, enabling its unambiguous identification and quality control in synthetic and drug discovery applications.

References

-

PubChem. This compound hydrochloride. [Link]

Sources

An In-Depth Technical Guide to the Commercial Availability and Application of tert-Butyl 3-Hydrazinylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydrazinylazetidine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. This document details its commercial availability, including typical forms, purity levels, and a list of representative suppliers. A thorough examination of its synthesis, grounded in established chemical principles, is presented, alongside detailed protocols for key transformations. Furthermore, this guide elucidates the significant role of this compound in the synthesis of pharmacologically active agents, with a particular focus on its application as a key intermediate. The guide also covers essential analytical characterization techniques and critical safety and handling procedures.

The Strategic Importance of the Azetidine Scaffold in Drug Design

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered considerable attention in drug discovery. Their inherent ring strain and well-defined three-dimensional geometry can impart advantageous properties to bioactive molecules. The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced solubility, and novel intellectual property. The subject of this guide, this compound, is a bifunctional molecule that combines the desirable features of the azetidine core with the versatile reactivity of a hydrazine group, making it a valuable synthon for the construction of complex molecular architectures.

Commercial Sourcing and Availability

This compound is readily accessible from a variety of commercial suppliers, ensuring a stable supply for research and development purposes. It is most commonly available as a hydrochloride salt, which enhances its stability and simplifies handling.

Table 1: Representative Commercial Suppliers and Product Details

| Supplier | Product Form | Purity |

| ChemScene | Free base | ≥97% |

| Enamine (via Sigma-Aldrich) | Hydrochloride salt | Data not specified |

| BLD Pharm | Oxalate salt | NMR, HPLC, LC-MS data available |

| International Laboratory USA | Free base | Data not specified |

Researchers are advised to consult the supplier's Certificate of Analysis for lot-specific purity data. The compound is typically a solid and should be stored in a cool, dry, and well-ventilated area.

Synthetic Pathways and Methodologies

The synthesis of this compound is a well-established process, typically commencing from a protected 3-hydroxyazetidine. A common and efficient strategy involves the oxidation of the hydroxyl group to a ketone, followed by subsequent transformations. A key intermediate in this pathway is tert-butyl 3-oxoazetidine-1-carboxylate.

Figure 1: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Key Intermediate, tert-Butyl 3-oxoazetidine-1-carboxylate [1]

This protocol describes a green and facile synthesis of an important precursor.

-

Reaction Setup: In a premixed reactor A, add tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and dichloromethane (120 mL).

-

Microchannel Reaction: This mixture is introduced into a micro-channel reactor at a rate of 6.5 g/min . Concurrently, a 30% hydrogen peroxide solution is pumped into the micro-channel reactor at a rate of 4.5 g/min , with a residence time of 30 seconds.

-

Work-up: The resulting mixture is directed to an oil-water separator for 20 minutes to yield tert-butyl 3-oxoazetidine-1-carboxylate.

The subsequent conversion to the hydrazine can be achieved through various methods, including reductive amination with hydrazine or displacement of a suitable leaving group.

Pivotal Role in Medicinal Chemistry: A Key Building Block for JAK Inhibitors

The unique structural and reactive properties of this compound make it a valuable building block in the synthesis of complex pharmaceutical agents. A notable application is its use in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[2] The azetidine moiety is a crucial component of the final drug, contributing to its pharmacological profile.

The hydrazine functionality of the molecule allows for the construction of various heterocyclic systems, which are prevalent in many drug classes.

Sources

A Technical Guide to the Organic Solvent Solubility of tert-Butyl 3-hydrazinylazetidine-1-carboxylate

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility of tert-butyl 3-hydrazinylazetidine-1-carboxylate. In the absence of extensive published solubility data for this specific building block, this guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine its solubility profile in-house. Understanding solubility is a cornerstone of process chemistry, enabling rational solvent selection for reactions, purifications, and formulation development.

Theoretical Solubility Profile: A Physicochemical Analysis

The principle of "like dissolves like" governs solubility, meaning a solute's solubility in a given solvent is dictated by the similarity of their intermolecular forces.[1][2] To predict the behavior of this compound, we must first analyze its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₈H₁₇N₃O₂ | [3] | - |

| Molecular Weight | 187.24 g/mol | [3] | Relatively small, favoring solubility.[4] |

| Calculated logP | 0.069 | [3] | Indicates a balanced hydrophilic/lipophilic character, suggesting potential solubility in both polar and some nonpolar solvents. |

| Topological Polar Surface Area (TPSA) | 67.59 Ų | [3] | Suggests significant polarity and the capacity for strong dipole-dipole interactions.[5][6] |

| Hydrogen Bond Donors | 2 | [3] | The primary amine of the hydrazinyl group can donate protons for hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | [3] | The nitrogen and oxygen atoms can accept protons for hydrogen bonds. |

Expert Analysis:

The molecular structure of this compound presents a duality. The tert-butyl group provides a lipophilic character, while the hydrazinyl group, azetidine ring nitrogens, and carbonyl oxygen contribute significant polarity and hydrogen-bonding capability.

-

Hydrogen Bonding: With two donors and four acceptors, the molecule has a strong potential to interact with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).[4]

-

Polarity: A TPSA of 67.59 Ų and a near-zero logP value suggest the molecule is moderately polar.[3] This predicts good solubility in polar organic solvents.

-

Lipophilicity: The tert-butyl group and hydrocarbon backbone may allow for some solubility in less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), but poor solubility is expected in highly nonpolar solvents such as hexanes or toluene.

The following diagram illustrates the potential interactions between the solute and different solvent classes.

Caption: Predicted solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound.[7][8] This protocol is designed to establish thermodynamic equilibrium, providing a precise measure of solubility at a given temperature.

Materials and Equipment

-

Solute: this compound (purity ≥97%)

-

Solvents: A representative panel of organic solvents (analytical grade or higher).

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

-

Chlorinated: Dichloromethane (DCM)

-

Nonpolar: Toluene, Heptane

-

-

Equipment:

-

Analytical balance (readable to 0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge with temperature control

-

Calibrated pipettes

-

Syringe filters (0.22 µm PTFE or appropriate material)

-

HPLC or UPLC system with a suitable detector (e.g., UV/Vis or ELSD/CAD) for concentration analysis (Alternative: Gravimetric analysis)

-

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility measurement.

Detailed Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 10-20 mg of this compound into a tared glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached. Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure thermodynamic equilibrium is achieved.[7] A longer duration (e.g., 48 hours) can be used to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, transfer the vials to a centrifuge set to the same temperature. Centrifuge at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid. This step is critical to avoid contamination of the supernatant with undissolved particles.[7]

-

Sample Collection: Without disturbing the solid pellet, carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality Note: Filtration removes any remaining microscopic particles that could falsely elevate the measured concentration. Pre-wetting the filter with the same solvent can prevent loss of analyte due to adsorption.

-

-

Analysis: Determine the concentration of the solute in the filtered supernatant.

-

Preferred Method (HPLC): Prepare a calibration curve using standards of known concentrations. Dilute the filtered sample as needed to fall within the linear range of the calibration curve and analyze by HPLC. This method offers high specificity and accuracy.

-

Alternative Method (Gravimetric): If an HPLC method is unavailable, carefully transfer a known volume of the filtered supernatant to a pre-weighed vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at low heat. Weigh the vial again to determine the mass of the dissolved solid. This method is simpler but may be less accurate for volatile solutes or highly soluble compounds.

-

-

Calculation: Express the final solubility in mg/mL or other appropriate units.

Safety Precautions

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for each solvent before use.[9][10]

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, concise table to facilitate comparison and solvent selection.

Table 2: Solubility Data Template for this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | 25 | [Experimental Value] | e.g., Freely soluble |

| Ethanol | 25 | [Experimental Value] | e.g., Soluble | |

| Polar Aprotic | Acetonitrile | 25 | [Experimental Value] | e.g., Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | e.g., Very soluble | |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | e.g., Very soluble | |

| Tetrahydrofuran (THF) | 25 | [Experimental Value] | e.g., Soluble | |

| Chlorinated | Dichloromethane (DCM) | 25 | [Experimental Value] | e.g., Soluble |

| Nonpolar | Toluene | 25 | [Experimental Value] | e.g., Slightly soluble |

| Heptane | 25 | [Experimental Value] | e.g., Insoluble |

Interpretation: The quantitative data gathered will provide a clear empirical basis for solvent selection. For chemical reactions, solvents in which the compound is highly soluble (e.g., >50 mg/mL) are often preferred. For crystallization, a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal.

Conclusion

While published data is scarce, a systematic approach combining physicochemical analysis and robust experimental measurement can effectively characterize the solubility of this compound. The theoretical assessment suggests a preference for polar organic solvents, a hypothesis that can be confirmed and quantified using the detailed shake-flask protocol provided. This foundational knowledge is indispensable for the efficient and successful application of this versatile building block in drug discovery and development workflows.

References

-

Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11005–11030.

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube.

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 21, 2026, from

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate.

-

The Organic Chemistry Tutor. (2021, February 13). 4: Predicting the solubility of organic molecules.

-

ChemScene. (n.d.). This compound. Retrieved January 21, 2026, from

-

Dehghan, A., & Shahlaei, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743.

-

CUNY School of Medicine. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 21, 2026, from

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved January 21, 2026, from

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. PubChem. Retrieved January 21, 2026, from

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - tert-Butylhydrazine hydrochloride.

-

Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - tert-Butyl carbazate.

-

MedChemExpress. (2025, December 12). tert-Butyl 3-cyanoazetidine-1-carboxylate-SDS.

-

Shigemori, H., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 10(10), 1435–1441.

-

Kelder, J., et al. (1999). Analysing molecular polar surface descriptors to predict blood-brain barrier permeation. Pharmaceutical Research, 16(10), 1514-1519.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. chemscene.com [chemscene.com]

- 4. youtube.com [youtube.com]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysing molecular polar surface descriptors to predict blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Stability, Storage, and Handling of tert-Butyl 3-hydrazinylazetidine-1-carboxylate

Introduction: The Azetidine-Hydrazine Motif in Modern Chemistry

Tert-butyl 3-hydrazinylazetidine-1-carboxylate (CAS No. 1235407-01-8) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure uniquely combines a strained azetidine ring, protected by a tert-butoxycarbonyl (Boc) group, with a reactive hydrazine moiety. This configuration makes it an invaluable precursor for introducing the 3-hydrazinylazetidine scaffold into more complex molecules, enabling the synthesis of novel chemical entities with potential therapeutic applications.

However, the very features that make this compound a versatile reagent—the nucleophilic hydrazine and the strained ring—also render it susceptible to specific degradation pathways. A comprehensive understanding of its stability profile is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility of experimental results, the integrity of synthesized compounds, and the overall success of a research program. This guide provides a detailed analysis of the compound's chemical vulnerabilities and establishes field-proven protocols for its optimal storage and handling.

Chemical Profile and Inherent Reactivity

To understand the stability of this compound, one must first analyze the reactivity of its constituent functional groups. The molecule's behavior is dominated by the interplay between the Boc-protected amine and the free hydrazine group.

| Property | Value | Source(s) |

| CAS Number | 1235407-01-8 | [1][2] |

| Molecular Formula | C₈H₁₇N₃O₂ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Powder or liquid | [2] |

| Synonyms | 1-Boc-3-hydrazinylazetidine, 2-Methyl-2-propanyl 3-hydrazino-1-azetidinecarboxylate | [1][2] |

Core Structural Features Governing Stability:

-

Hydrazine Moiety (-NHNH₂): This is the primary site of reactivity and potential degradation. Hydrazines are potent reducing agents and are highly susceptible to oxidation by atmospheric oxygen. This oxidative degradation is a key consideration for long-term storage.

-

Boc-Protecting Group: The tert-butoxycarbonyl group is a standard protecting group for amines. Its primary vulnerability is its lability under acidic conditions, which can lead to unwanted deprotection.

-

Azetidine Ring: As a strained four-membered ring, it is more susceptible to nucleophilic attack than larger, more stable alicyclic systems, although the Boc group mitigates this reactivity to a degree.

Principal Degradation Pathways

The primary threats to the integrity of this compound are oxidation and acid-catalyzed hydrolysis. Elevated temperatures will accelerate both processes.

Oxidative Degradation

The hydrazine group can be readily oxidized by atmospheric oxygen, especially in the presence of trace metal catalysts. This process can lead to the formation of diimide intermediates, which can undergo further reactions, ultimately resulting in the loss of the desired compound and the generation of complex impurity profiles. This reactivity is the scientific rationale behind the recommendation to store the compound under an inert atmosphere.[1]

Caption: Recommended workflow for receiving and aliquoting the reagent.

Step-by-Step Handling Protocol:

-

Receipt and Inspection: Upon receipt, visually inspect the container for an intact seal. Place immediately in designated -20°C storage.

-

Preparation for Use: Before opening, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere Transfer: All weighing and transfer operations must be performed under an inert atmosphere, such as in a nitrogen-filled glovebox or glove bag.

-

Aliquoting Strategy: For the main stock, it is highly recommended to immediately aliquot the material into smaller, single-use vials upon first opening. This strategy is paramount as it prevents repeated exposure of the bulk material to potential contaminants and avoids multiple freeze-thaw cycles.

-

Backfilling and Sealing: Before sealing any vial (the main stock or an aliquot), flush the headspace with dry nitrogen or argon. Seal the vial tightly with a high-quality cap.

-

Storage: Return all vials to the -20°C freezer promptly.

Experimental Protocol: Purity Assessment by HPLC

Researchers should periodically assess the purity of the reagent, especially if a vial has been stored for an extended period or has been opened multiple times. A simple reversed-phase HPLC method can provide a quick purity check.

Objective: To assess the purity of this compound and detect the presence of potential degradants.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile.

-

Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile and water.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

The appearance of new, earlier-eluting (more polar) peaks may indicate degradation, such as the loss of the Boc group.

-

Conclusion

The utility of this compound as a synthetic intermediate is directly tied to its purity. Its stability is governed primarily by the susceptibility of the hydrazine moiety to oxidation. By implementing a rigorous storage protocol centered on cold temperatures (-20°C) and an inert atmosphere, researchers can effectively mitigate degradation risks. [1]Adherence to the handling and aliquoting workflows described in this guide will ensure compound integrity, leading to more reliable and reproducible scientific outcomes.

References

Sources

Azetidine Derivatives in Medicinal Chemistry: A Technical Guide to Unlocking Novel Therapeutic Potential

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of high ring strain, sp³-rich three-dimensionality, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This guide provides an in-depth technical analysis of the strategic application of azetidine derivatives in drug discovery. We will explore the role of azetidines as versatile bioisosteres, their impact on critical drug-like properties, key synthetic methodologies for their preparation, and their successful application across diverse therapeutic areas including oncology, neuroscience, and infectious diseases. Through detailed case studies and experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this privileged scaffold.

Introduction: The Rise of the Azetidine Scaffold

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality.[3] Azetidines, as the smallest chemically stable nitrogen-containing saturated heterocycles, are at the forefront of this movement.[4] Their defining characteristic is a significant ring strain (approx. 25.4 kcal/mol), which lies between the highly reactive aziridines and the more flexible, unreactive pyrrolidines.[5] This inherent strain does not typically compromise stability under physiological conditions but provides unique reactivity for synthetic chemists.[5][6]

The compact and rigid nature of the azetidine ring offers several distinct advantages in drug design:[1][3][7]

-

Enhanced sp³ Character: Increases saturation and three-dimensionality, which can improve binding specificity and reduce off-target effects.

-

Improved Solubility: The polar nitrogen atom and non-planar structure can disrupt crystal packing and enhance aqueous solubility compared to carbocyclic or larger heterocyclic analogues.[3]

-

Metabolic Stability: The azetidine ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more common motifs like piperidines or pyrrolidines.[3]

-

Conformational Rigidity: Limits the number of accessible conformations, which can pre-organize a molecule for optimal binding to its biological target, thereby increasing potency and reducing the entropic penalty upon binding.[4]

These features collectively position azetidine as a "privileged scaffold," leading to its incorporation into several FDA-approved drugs, such as the antihypertensive Azelnidipine , the MEK inhibitor Cobimetinib , and the JAK inhibitor Baricitinib .[1][4]

Strategic Incorporation of the Azetidine Moiety

The true power of the azetidine ring in medicinal chemistry lies in its strategic deployment to solve specific drug design challenges. This is primarily achieved through its use as a bioisosteric replacement and its ability to modulate key pharmacokinetic parameters.

As a Bioisosteric Replacement

Bioisosterism—the substitution of one chemical group with another that produces a similar biological response—is a fundamental strategy in drug optimization. Azetidines serve as versatile bioisosteres for a range of common chemical motifs.[7][8]

-

Replacement for Saturated Heterocycles: Azetidines can replace larger rings like pyrrolidine or piperidine. This substitution can improve metabolic stability, reduce lipophilicity, and provide novel exit vectors for further chemical modification, accessing previously unexplored chemical space.[7][8]

-

Replacement for Planar Systems: In some contexts, azetidines can act as non-planar replacements for aromatic rings or other flat functionalities, introducing three-dimensionality while maintaining key interaction points.

-

Replacement for Carbonyls and Esters: The polar nature of the azetidine ring allows it to mimic the hydrogen bonding capabilities of carbonyl-containing groups, such as esters, while offering superior chemical stability, particularly against hydrolysis by esterases.[9]

Table 1: Comparative Properties of Azetidine as a Bioisostere

| Feature | tert-Butyl Group | Pyrrolidine | Azetidine | Rationale for Replacement |

| Geometry | Tetrahedral (Acyclic) | Non-planar (Flexible) | Non-planar (Rigid) | Introduces rigidity, reduces metabolic liability. |

| Lipophilicity (logP) | High | Moderate | Low | Improves aqueous solubility and reduces toxicity. |

| Metabolic Stability | Prone to oxidation | Prone to N-dealkylation | Generally enhanced | Blocks common metabolic pathways.[3] |

| H-bond Acceptor | No | Yes | Yes | Maintains key polar interactions. |

| Exit Vectors | Limited | 2 (N, C3) | 3 (N, C2, C3) | Provides more attachment points for SAR exploration.[7] |

Impact on Physicochemical and Pharmacokinetic Properties

The decision to incorporate an azetidine ring is often driven by the need to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The causality is rooted in the ring's fundamental structure. Its rigidity and sp³ character reduce the molecule's overall lipophilicity, a common cause of poor solubility and off-target toxicity. Furthermore, the nitrogen atom can be a key site for oxidative metabolism in larger heterocycles; the strained nature of the azetidine ring can render it a less favorable substrate for metabolic enzymes.[3]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines - Enamine [enamine.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Versatile Building Block: Tert-butyl 3-hydrazinylazetidine-1-carboxylate in Modern Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Small, strained ring systems have emerged as powerful tools for navigating chemical space, and among these, the azetidine motif has garnered significant attention.[1][2] This four-membered nitrogenous heterocycle imparts a unique three-dimensional character to molecules, often leading to improved solubility, metabolic stability, and binding affinity.[1] The inherent ring strain of azetidines can also be harnessed for unique chemical transformations.[3] When functionalized with a reactive handle such as a hydrazine group, the synthetic utility of the azetidine scaffold is greatly amplified. This application note provides a detailed guide to the use of tert-butyl 3-hydrazinylazetidine-1-carboxylate, a versatile and valuable building block for the synthesis of diverse chemical entities with therapeutic potential.

Core Applications and Synthetic Protocols

This compound serves as a bifunctional reagent, featuring a Boc-protected azetidine nitrogen and a nucleophilic hydrazine moiety. This arrangement allows for a variety of chemical transformations, primarily centered around the reactivity of the hydrazine group. The Boc protecting group offers stability under many reaction conditions and can be readily removed when desired.

Synthesis of Azetidinyl-Pyrazoles: A Gateway to Bioactive Heterocycles

The construction of pyrazole rings is a cornerstone of medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a robust strategy for accessing substituted pyrazoles.[4] this compound is an ideal hydrazine component for these transformations, enabling the direct incorporation of the azetidine scaffold.

Reaction Principle: The reaction proceeds via the condensation of the hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.[4][5] The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Experimental Protocol: Synthesis of tert-butyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Ethanol (or other suitable solvent like acetic acid)

-

Glacial acetic acid (catalytic amount, optional)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired azetidinyl-pyrazole.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for this type of condensation reaction. Acetic acid can also be used as a solvent and catalyst.

-

Catalyst: A catalytic amount of acid can accelerate the condensation and cyclization steps.

-

Stoichiometry: A slight excess of the dicarbonyl compound is often used to ensure complete consumption of the hydrazine starting material.

Data Presentation: Representative Examples of Azetidinyl-Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Product | Typical Yield (%) |

| Acetylacetone | tert-butyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate | 85-95 |

| Ethyl acetoacetate | tert-butyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)azetidine-1-carboxylate | 80-90 |

| Dibenzoylmethane | tert-butyl 3-(3,5-diphenyl-1H-pyrazol-1-yl)azetidine-1-carboxylate | 75-85 |

Visualization of the Workflow:

Caption: Workflow for azetidinyl-pyrazole synthesis.

Formation of Azetidinyl-Hydrazones: Versatile Intermediates and Bioactive Molecules

Hydrazones are valuable synthetic intermediates and have demonstrated a wide range of biological activities.[6][7][8] The reaction of this compound with aldehydes and ketones provides a straightforward route to stable hydrazone derivatives. These can be further elaborated or used as final products in drug discovery programs.

Reaction Principle: The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone.[9]

Experimental Protocol: Synthesis of a tert-butyl 3-(2-benzylidenehydrazinyl)azetidine-1-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Methanol or Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol or ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature. The product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

If precipitation occurs, the product can be isolated by filtration, washed with cold solvent, and dried.

-

If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like methanol or ethanol are suitable for this reaction as they can facilitate proton transfer during the mechanism.

-

Catalyst: Acid catalysis accelerates the dehydration step, which is often the rate-limiting step.

-

Temperature: The reaction is typically facile and can be run at room temperature.

Visualization of the Workflow:

Caption: Workflow for azetidinyl-hydrazone formation.

Deprotection Strategies: Unveiling the Reactive Moieties

The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability to a variety of reaction conditions and its facile removal under acidic conditions.[10] In the context of this compound derivatives, deprotection can be tailored to selectively unmask the azetidine nitrogen.

Protocol for Boc Deprotection

-

Materials:

-

Boc-protected azetidine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) or HCl in dioxane (4M)

-

Dichloromethane (DCM) or dioxane as a solvent

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve the Boc-protected azetidine derivative in dichloromethane or dioxane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of trifluoroacetic acid or a solution of 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

-

Causality Behind Experimental Choices:

-

Acidic Conditions: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.[11]

-

Choice of Acid: TFA is a common choice due to its volatility, making it easy to remove after the reaction. HCl in dioxane is another effective and commercially available reagent.[12]

Visualization of the Deprotection Logic:

Caption: Logic diagram for Boc deprotection of the azetidine nitrogen.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery and medicinal chemistry. Its unique combination of a strained azetidine ring and a reactive hydrazine functionality provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds and other novel molecular entities. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this remarkable chemical tool in their quest for the next generation of therapeutics.

References

-

Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853. [Link]

-

Scilit. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. [Link]

-

ResearchGate. (2025). Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. [Link]

-

Wiley Online Library. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. [Link]

-

Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

SciSpace. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. [Link]

-

Wikipedia. (n.d.). Hydrazone. [Link]

-

PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). [Link]

-

ACS Publications. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]

-

Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

-

ARKIVOC. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

-

LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]

-

ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. technologynetworks.com [technologynetworks.com]

- 3. pubs.rsc.org [pubs.rsc.org]